molecular formula C7H14O4S B1366683 (2,2-dimethyl-3-oxobutyl) methanesulfonate

(2,2-dimethyl-3-oxobutyl) methanesulfonate

Cat. No.: B1366683
M. Wt: 194.25 g/mol
InChI Key: KYGTUAYBXXZMFE-UHFFFAOYSA-N
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Description

(2,2-dimethyl-3-oxobutyl) methanesulfonate is an organic compound with the molecular formula C7H14O4S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2-dimethyl-3-oxo-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-dimethyl-3-oxobutyl) methanesulfonate can be synthesized through esterification reactions. One common method involves the reaction of methanesulfonic acid with 2,2-dimethyl-3-oxo-butanol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-3-oxobutyl) methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-dimethyl-3-oxobutyl) methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and substitution reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2,2-dimethyl-3-oxo-butanol, which can then participate in further chemical reactions. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and catalyzing various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid ethyl ester: Similar ester compound with an ethyl group instead of a 2,2-dimethyl-3-oxo-butyl group.

    Methanesulfonic acid methyl ester: Another ester derivative with a methyl group.

Uniqueness

(2,2-dimethyl-3-oxobutyl) methanesulfonate is unique due to the presence of the 2,2-dimethyl-3-oxo-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

(2,2-dimethyl-3-oxobutyl) methanesulfonate

InChI

InChI=1S/C7H14O4S/c1-6(8)7(2,3)5-11-12(4,9)10/h5H2,1-4H3

InChI Key

KYGTUAYBXXZMFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

23.7 g 4-Hydroxy-3,3-dimethyl-butan-2-one was dissolved in 150 mL DCM. 49.5 mL (3 eq) pyridine and 17.5 mL (1.1 eq) mesylchloride were added and the mixture was stirred at room temperature for 20 hours. The suspension was filtered and the filter cake was washed two times with DCM. The filtrate was washed with 1 M HCl and the aqueous layer was extracted two times with DCM. The combined filtrates were dried over Na2SO4 and the solvent was evaporated under reduced pressure to give 41.2 g of a brown liquid. 1H NMR (400 MHz, CDCl3) δ 1.24 (s, 6H), 2.20 (s, 3H), 3.03 (s, 3H), 4.21 (s, 2H).
Quantity
23.7 g
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reactant
Reaction Step One
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150 mL
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solvent
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49.5 mL
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17.5 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3,3-dimethylbutan-2-one (9.7 g, 84 mmol) and DIPEA (16.04 mL, 92 mmol) in DCM (50 mL) cooled to 0° C. was dropwise added methanesulfonyl chloride (7.16 mL, 92 mmol). The reaction mixture was stirred at rt for 18 h. The reaction mixture was diluted with EtOAc and washed with sat. NaHCO3, sat. NaCl, dried (MgSO4), filtered and concentrated to yield 2,2-dimethyl-3-oxobutyl methanesulfonate (14.6 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.21 (2H, s), 3.04 (3H, s), 2.21 (3H, s), 1.25 (6H, s).
Quantity
9.7 g
Type
reactant
Reaction Step One
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Quantity
16.04 mL
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reactant
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Quantity
50 mL
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solvent
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7.16 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

232 g (2 mol) of 3,3-dimethyl-4-hydroxy-butan-2-one (for the preparation, see Beilstein H 1 E III 3239, IV 4030 and Bull. Soc. Chim. France 1964, 2849) were reacted with 229 g (2 mol) of methanesulphonyl chloride in 700 ml of absolute pyridine at 0° to 5° C. After leaving the mixture to stand at 20° C. for 12 hours, it was diluted with methylene chloride and extracted by shaking with ice-water. The organic phase was dried and freed from solvent in vacuo and the residue was fractionated over a column. 332 g (86% of theory) of 2,2-dimethyl-3-oxo-butyl methanesulphonate of boiling point 106°-120° C./0.12 mm Hg were obtained. ##STR22##
Quantity
232 g
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reactant
Reaction Step One
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III
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reactant
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Name
IV
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229 g
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700 mL
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